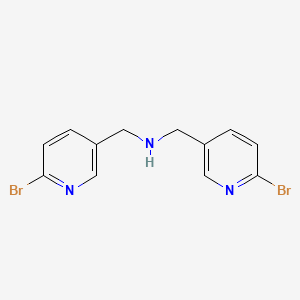

Bis((6-bromopyridin-3-yl)methyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Material Science

A notable application of Bis((6-bromopyridin-3-yl)methyl)amine is in the field of synthesis and material science. It's used as a key compound in the solvent-free synthesis of metal complexes, demonstrating its importance in creating new chemical entities. For instance, bis(2,2':6',2''-terpyridin-4'-yl)amine, a related compound, was prepared using a similar bromopyridine compound, showcasing its role in the efficient synthesis of novel materials and compounds (Fallahpour, 2008).

Fluorescence Immunoassay

This compound finds application in the development of bifunctional chelate intermediates for time-resolved fluorescence immunoassays. The synthesis and characterization of these compounds, such as 2,6-bis(3'-bromomethyl-pyrazol-1'-yl)-4-bromopyridine, from related bromopyridine compounds show its relevance in bioanalytical methods, providing tools for sensitive and specific detection in various assays (Wen-long, 2008).

Lewis Basicity and Ligand Applications

The compound's derivatives are used to study their Lewis basicity and potential as ligands. For example, the efficient synthesis of new super Lewis basic tris(dialkylamino)-substituted terpyridines, which are highly electron-rich, highlights its application in developing ligands for various chemical applications. This research provides insights into its role in enhancing the efficiency of chemical reactions, especially where electron-rich ligands are required (Kleoff et al., 2019).

Coordination Chemistry and Metal Complexes

This compound is crucial in coordination chemistry, particularly in forming metal complexes. Research into zinc complexes from bromo-substituted tris[(2‐pyridyl)methyl]amine ligands indicates its utility in influencing coordination geometry. This application is significant in developing new metal-based materials and catalysts with specific properties (Schnieders et al., 2004).

Catalysis

It also finds application in catalysis. The development of bis(pyrimidine)-based palladium catalysts using derivatives of this compound showcases its role in facilitating various coupling reactions. These catalysts are crucial in organic synthesis, particularly in forming carbon-carbon bonds (Buchmeiser et al., 2001).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound contribute to the formation of unique molecular structures. For instance, the self-assembly of related compounds results in structures like polyimidazole tripod coils, indicative of its utility in constructing complex molecular architectures (Cheruzel et al., 2005).

Safety and Hazards

特性

IUPAC Name |

1-(6-bromopyridin-3-yl)-N-[(6-bromopyridin-3-yl)methyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br2N3/c13-11-3-1-9(7-16-11)5-15-6-10-2-4-12(14)17-8-10/h1-4,7-8,15H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBDCNLRRVNAET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNCC2=CN=C(C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Ethylphenoxy)propyl]benzotriazole](/img/structure/B2429471.png)

![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2429474.png)

![2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide](/img/structure/B2429480.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzylacetamide](/img/structure/B2429482.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2429485.png)

![N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429487.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2429488.png)

![3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2429492.png)